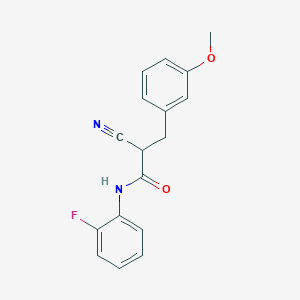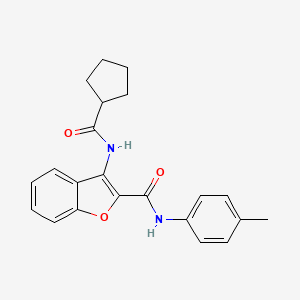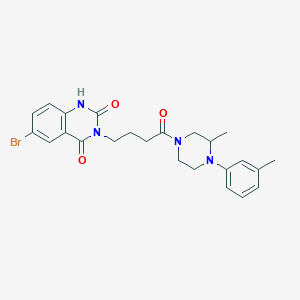
(Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O3S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Materials Chemistry
Cationic Polymerization Initiator : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a compound with structural similarity, has been shown to initiate the cationic polymerization of N-vinylcarbazole, indicating potential use in polymer synthesis and engineering (Li, Padías, & Hall, 1992).
Polymer Modification and Biomedical Applications : Radiation-induced hydrogels have been modified through reactions with various amine compounds, showcasing applications in creating functional materials with potential for medical use, such as drug delivery systems or tissue engineering scaffolds (Aly & El-Mohdy, 2015).
Photoluminescent Materials : The synthesis of novel 3,4-ethylenedioxythiophene (EDOT) derivatives and investigation of their photoluminescent properties highlight the potential for creating advanced materials for optoelectronic devices (Pepitone, Hardaker, & Gregory, 2003).
Medicinal Chemistry and Drug Design
Antimicrobial and Antioxidant Studies : Compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant antimicrobial and antioxidant activities, suggesting their potential in developing new therapeutic agents (Raghavendra et al., 2016).
Anti-rheumatic Potential : Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant anti-rheumatic effects, indicating potential applications in treating inflammatory diseases (Sherif & Hosny, 2014).
Fluoroionophores for Metal Detection : Derivatives of diamine-salicylaldehyde have been developed as fluoroionophores, showing specificity in metal chelation, which could be utilized in diagnostic and analytical chemistry, particularly for metal ion detection in biological systems (Hong et al., 2012).
Future Directions
properties
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-5-28-22(26)19-13(2)14(3)30-21(19)24-11-16(10-23)20-25-18(12-29-20)15-7-6-8-17(9-15)27-4/h6-9,11-12,24H,5H2,1-4H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUHDALTSHUCB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

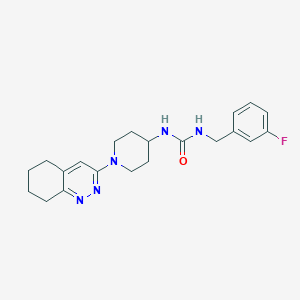
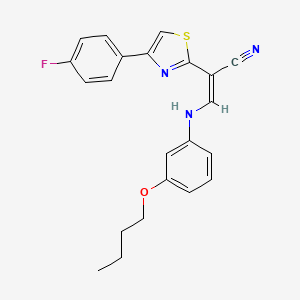
![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)
![N-[(5-Chloropyrazin-2-yl)methyl]-2-phenoxypyridine-4-carboxamide](/img/structure/B2917541.png)
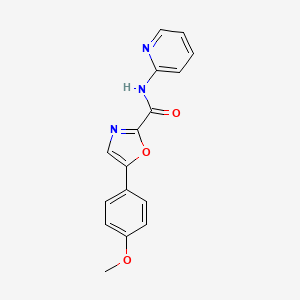

![7-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B2917547.png)



